molecular formula C18H11ClF2N2O2 B8453154 N-(2,4-difluorophenyl)-2-(3-chlorophenoxy)-6-pyridinecarboxamide

N-(2,4-difluorophenyl)-2-(3-chlorophenoxy)-6-pyridinecarboxamide

Cat. No.: B8453154
M. Wt: 360.7 g/mol
InChI Key: WOUWRRPMKQOITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-(3-chlorophenoxy)-6-pyridinecarboxamide is a useful research compound. Its molecular formula is C18H11ClF2N2O2 and its molecular weight is 360.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H11ClF2N2O2

Molecular Weight

360.7 g/mol

IUPAC Name

6-(3-chlorophenoxy)-N-(2,4-difluorophenyl)pyridine-2-carboxamide

InChI

InChI=1S/C18H11ClF2N2O2/c19-11-3-1-4-13(9-11)25-17-6-2-5-16(22-17)18(24)23-15-8-7-12(20)10-14(15)21/h1-10H,(H,23,24)

InChI Key

WOUWRRPMKQOITQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=CC=CC(=N2)C(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium methoxide (from 0.26 g sodium in 10 ml methanol) was added to a solution of 3-chlorophenol (1.4 g) in xylene (20 ml). The solvents were evaporated in vacuo to give the dry sodium phenolate. Pyridine (10 ml) and xylene (20 ml) were added, followed by cuprous chloride (0.3 g) and the mixture heated to reflux. A solution of N-(2,4-difluorophenyl)-2-chloro-6-pyridinecarboxamide (2.6 g) in xylene (10 ml) was added dropwise and the mixture refluxed for a further 13 hours. After cooling, the mixture was poured into water (100 ml) and acidified with dilute hydrochloric acid. The organic phase was separated and the aqueous phase dried over anhydrous magnesium sulphate and evaporated. The residue was purified on a silica gel column using dichloromethane as eluant to give the title compound (2.5 g). Recrystallisation from 40-60 petroleum ether gave the title compound as a white solid of melting point 116°-117° C.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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